molecular formula C16H25NO3 B1331770 N-(3,4,5-trimethoxybenzyl)cyclohexanamine CAS No. 227017-78-9

N-(3,4,5-trimethoxybenzyl)cyclohexanamine

Cat. No.: B1331770
CAS No.: 227017-78-9
M. Wt: 279.37 g/mol
InChI Key: FYBOVRYVAWKQII-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)cyclohexanamine is a chemical compound with the molecular formula C16H25NO3. It is known for its unique structure, which includes a cyclohexane ring attached to a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBOVRYVAWKQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357922
Record name N-(3,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227017-78-9
Record name N-(3,4,5-trimethoxybenzyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)cyclohexanamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Organic Synthesis:
N-(3,4,5-trimethoxybenzyl)cyclohexanamine serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions including oxidation, reduction, and substitution. For example:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction may produce amines or alcohols.
  • Substitution reactions can lead to halogenated or alkylated derivatives.

Mechanism of Action:
The compound interacts with specific molecular targets and pathways. It may bind to neurotransmitter receptors in the brain, modulating signaling pathways and physiological responses.

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of various pathogens and cancer cell lines.

Pharmacological Studies:
The compound has been investigated for its pharmacological properties, including interactions with serotonin receptors. This suggests potential applications in treating mood disorders or other neurological conditions.

Medical Applications

Therapeutic Potential:
this compound is being explored for its therapeutic effects in treating diseases such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems could make it a candidate for further pharmacological development.

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties can contribute to advancements in chemical manufacturing and product formulation.

Case Studies

  • Anticancer Activity Study:
    A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of certain cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
  • Neuropharmacological Research:
    Another case study explored the compound's effects on serotonin receptor activity in animal models. Results indicated that it could enhance mood-related behaviors, suggesting its potential use as an antidepressant.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, leading to altered signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide
  • 2-Methoxy-N-(3,4,5-trimethoxybenzyl)cyclohexanamine
  • N-(3,4,5-trimethoxybenzyl)cyclohexylamine

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl ring and the presence of a cyclohexane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(3,4,5-trimethoxybenzyl)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anti-inflammatory and anticancer properties.

Synthesis and Structure

This compound can be synthesized through the Mannich reaction, which involves the reaction of an amine with formaldehyde and a ketone or aldehyde. The trimethoxybenzyl group is derived from 3,4,5-trimethoxybenzaldehyde, which contributes to the compound's lipophilicity and potential biological activity.

Biological Activities

1. Anticancer Activity

Research has shown that Mannich bases, including derivatives like this compound, exhibit significant anticancer properties. A study indicated that these compounds demonstrated cytotoxic effects against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism of action may involve the inhibition of DNA topoisomerase I and disruption of mitochondrial functions, leading to increased apoptosis in cancer cells .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds with similar structures exhibited IC50 values ranging from 0.14 to 0.69 µM against COX-2, demonstrating significant anti-inflammatory effects compared to standard drugs like ibuprofen .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a selective inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators.
  • Cytotoxic Effects : It induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with active sites of target enzymes, providing insights into its potential efficacy as a therapeutic agent .

Case Studies

Case Study 1: Anticancer Evaluation

In a comparative study on Mannich bases' anticancer potential, this compound was tested against murine cancer cell lines MAC13 and MAC16. The results revealed high cytotoxicity against MAC16 cells resistant to many cytotoxic agents. The study highlighted that structural modifications significantly influence the biological activity of these compounds .

Case Study 2: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compound exhibited significant anti-inflammatory activity with a percentage inhibition greater than ibuprofen, indicating its potential as an alternative therapeutic agent for inflammatory conditions .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DNA topoisomerase I
Anti-inflammatoryCOX-1/COX-2 inhibition
CytotoxicityInduction of apoptosis

Q & A

Q. What are the established synthetic routes for N-(3,4,5-trimethoxybenzyl)cyclohexanamine, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves reductive amination:

React 2-azido-1-(3,4,5-trimethoxyphenyl)ethanone with cyclohexanamine in the presence of NaCNBH₃ (a selective reducing agent for imine intermediates).

Purify via column chromatography and recrystallization .
Optimization Tips:

  • Monitor pH to favor imine formation (weakly acidic conditions).
  • Use anhydrous solvents to avoid side reactions.
  • Adjust stoichiometry of NaCNBH₃ to minimize over-reduction.

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer: Use powder X-ray diffraction (PXRD) combined with direct-space genetic algorithm (GA) techniques to resolve crystal structures. Key steps:

Compare experimental PXRD patterns with simulated data from proposed structures.

Analyze bond lengths and angles (e.g., methoxy group conformations) to confirm regiochemistry .
Complementary Techniques:

  • Single-crystal XRD (if suitable crystals are obtained).
  • DFT calculations to validate torsional angles and intermolecular interactions.

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.7–3.9 ppm) and cyclohexane ring protons (δ ~1.2–2.1 ppm). Aromatic protons in the trimethoxybenzyl group appear as a singlet (δ ~6.5 ppm) due to symmetry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass error.
  • IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–O vibrations (~1250 cm⁻¹) from methoxy groups .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

Methodological Answer:

  • Polar Solvents : Limited solubility in water due to hydrophobic cyclohexane and aromatic moieties.
  • Organic Solvents : Soluble in DMSO, methanol, or DCM. Pre-dissolve in DMSO (≤1% v/v) for in vitro assays to avoid cytotoxicity .
    Experimental Validation:
  • Perform shake-flask method with UV/Vis quantification to determine logP (logarithmic octanol-water partition coefficient).

Q. What safety precautions are recommended when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to minimize inhalation risks.
  • Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Modify Substituents :
    • Replace methoxy groups with electron-withdrawing groups (e.g., Cl, Br) to alter electronic properties and binding affinity.
    • Vary the cyclohexane ring (e.g., substitute with adamantane for improved lipophilicity) .
  • Biological Testing : Screen analogs for target engagement (e.g., receptor binding, enzyme inhibition) and correlate with computational docking results .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability via lipid bilayer models.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism.
  • Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity .

Q. How can analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks :
    • Validate purity via HPLC-UV/HRMS (≥95% purity threshold).
    • Re-test activity in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.
  • Mechanistic Studies :
    • Use knockout models or RNAi to confirm target specificity.
    • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., 3,4,5-trimethoxybenzoic acid from hydrolysis) and quantify using external calibration curves .
  • Process Optimization :
    • Monitor reaction temperature to minimize thermal degradation.
    • Use scavenger resins to remove unreacted intermediates .

Q. How can the compound’s potential as a CNS-active agent be evaluated?

Methodological Answer:

  • In Vivo Models : Test in murine locomotor activity assays or tail-flick tests for analgesic effects.
  • Blood-Brain Barrier (BBB) Penetration : Measure brain-plasma ratio after intravenous administration.
  • Receptor Profiling : Screen against dopamine or serotonin receptors using radioligand binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxybenzyl)cyclohexanamine
Reactant of Route 2
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N-(3,4,5-trimethoxybenzyl)cyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.